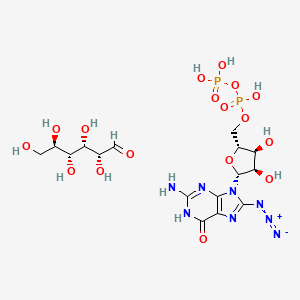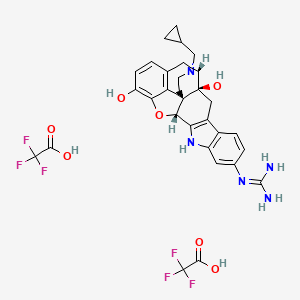
6'-Guanidinonaltrindole Ditrifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6'-Guanidinonaltrindole Ditrifluoroacetate, also known as 6'-GNTI, is a selective kappa opioid receptor agonist. It is a chemical compound that has been widely researched for its potential applications in the field of pharmacology.
Mechanism of Action
The mechanism of action of 6'-GNTI involves the activation of kappa opioid receptors. Kappa opioid receptors are G protein-coupled receptors that are widely distributed in the central and peripheral nervous systems. Activation of these receptors can modulate neurotransmitter release, ion channel activity, and cellular signaling pathways. The activation of kappa opioid receptors by 6'-GNTI can lead to analgesia, sedation, and dysphoria.
Biochemical and Physiological Effects:
6'-GNTI has been shown to have a variety of biochemical and physiological effects. It has been shown to induce analgesia, sedation, and dysphoria in animal models. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline. Additionally, 6'-GNTI has been shown to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6'-GNTI in lab experiments is its high selectivity for kappa opioid receptors. This allows researchers to selectively activate these receptors without affecting other opioid receptors. Additionally, 6'-GNTI has a long half-life, which allows for prolonged activation of kappa opioid receptors. However, one of the limitations of using 6'-GNTI is its potential for inducing dysphoria, which can affect the behavior of animal models.
Future Directions
There are several future directions for research on 6'-GNTI. One area of research is the development of more selective and potent kappa opioid receptor agonists. Another area of research is the investigation of the role of kappa opioid receptors in various physiological and pathological conditions. Additionally, research on the potential therapeutic applications of 6'-GNTI, such as in the treatment of pain and inflammation, is an area of interest. Finally, the investigation of the mechanisms underlying the dysphoric effects of 6'-GNTI is an important area of research.
Synthesis Methods
The synthesis of 6'-GNTI involves the reaction of Naltrindole with guanidine in the presence of trifluoroacetic acid. The resulting product is then purified using chromatography techniques. The purity and yield of the product can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
6'-GNTI has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have a high affinity for kappa opioid receptors and can selectively activate these receptors. This makes it a valuable tool for studying the role of kappa opioid receptors in various physiological and pathological conditions.
properties
IUPAC Name |
2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-8-yl]guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNPCNFQFSLIQZ-AWCPWCJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F6N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Guanidinonaltrindole Ditrifluoroacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

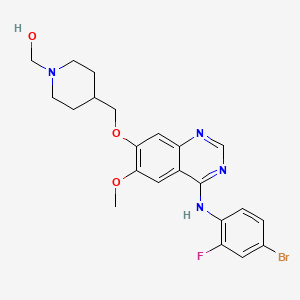

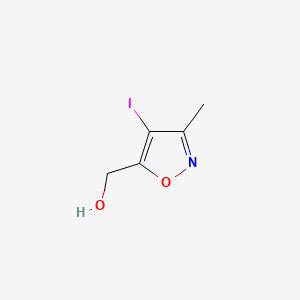


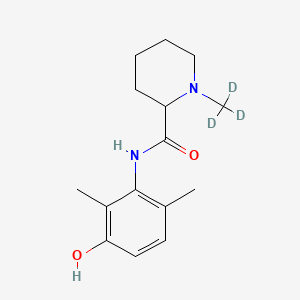
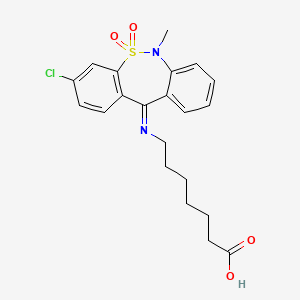
![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)
